Orexin Receptor Modulator Synthesis: Yield Advantage as a Pre-Functionalized Intermediate
In the patented synthesis of (((3aR,6aS)-5-(4,6-dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)methanone (an orexin receptor modulator), the 4,6-dimethyl-2-(pyrrol-1-yl)pyrimidine motif is a core structural element. Using the pre-assembled pyrrolopyrimidine scaffold (of which 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is the minimal model) eliminates two synthetic steps compared to routes starting from 4,6-dimethyl-2-chloropyrimidine, which must undergo sequential pyrrole coupling and reduction [1].
| Evidence Dimension | Number of synthetic steps to form the 4,6-dimethyl-2-(pyrrol-1-yl)pyrimidine core |
|---|---|
| Target Compound Data | Pre-assembled core: 0 additional steps for core formation |
| Comparator Or Baseline | 4,6-Dimethyl-2-chloropyrimidine (CAS 4472-44-0): requires ≥2 additional steps (amine coupling + reduction/cyclization) |
| Quantified Difference | 2-step reduction in synthetic route length |
| Conditions | Patent CN113038952B, Examples 1–6: process for preparing fused heterocyclic orexin receptor modulators |
Why This Matters
For procurement in pharmaceutical process R&D, a pre-assembled scaffold that eliminates two synthetic steps directly reduces labor, solvent consumption, and intermediate purification costs, making the compound a superior starting point over 4,6-dimethyl-2-chloropyrimidine for any target requiring the pyrrolopyrimidine core.
- [1] CN113038952B – Improved synthetic methods for preparing fused heterocyclic compounds as orexin receptor modulators, Janssen Pharmaceutica NV, 2019. View Source
